molecular formula C15H19N3O4 B2586780 N-isopropyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892270-20-1

N-isopropyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2586780
CAS No.: 892270-20-1
M. Wt: 305.334
InChI Key: AVQFMOYGSSVKAA-UHFFFAOYSA-N
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Description

N-isopropyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a bicyclic aromatic core with two ketone groups at positions 2 and 2. Key structural features include:

  • 3-(2-methoxyethyl) substituent: Enhances solubility and modulates electronic properties.
  • 7-carboxamide group with isopropyl chain: Likely improves binding affinity to target proteins via hydrogen bonding and hydrophobic interactions.

Properties

IUPAC Name

3-(2-methoxyethyl)-2,4-dioxo-N-propan-2-yl-1H-quinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-9(2)16-13(19)10-4-5-11-12(8-10)17-15(21)18(14(11)20)6-7-22-3/h4-5,8-9H,6-7H2,1-3H3,(H,16,19)(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQFMOYGSSVKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-isopropyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic compound belonging to the class of tetrahydroquinazolines. Its unique molecular structure and functional groups suggest potential applications in medicinal chemistry, particularly in the fields of oncology and enzyme inhibition. This article reviews the biological activities associated with this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N2O4C_{15}H_{20}N_2O_4, with a molecular weight of 292.34 g/mol. The compound features a tetrahydroquinazoline core characterized by two carbonyl groups (dioxo) and a carboxamide functional group.

Structural Characteristics

PropertyValue
Molecular FormulaC₁₅H₂₀N₂O₄
Molecular Weight292.34 g/mol
Functional GroupsDioxo, Carboxamide
Synthesis MethodCondensation reaction of isatin derivatives

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Properties

Studies suggest that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit DNA polymerases or other enzymes involved in cell cycle regulation and apoptosis.
  • Signal Pathway Modulation : It potentially affects signaling pathways related to cell growth and survival.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor:

  • Target Enzymes : Research indicates that similar compounds can inhibit enzymes linked to tumor growth and metastasis.
  • Mechanism of Action : The mechanism may involve competitive inhibition where the compound binds to the active site of target enzymes.

Case Studies

  • In Vitro Studies : In laboratory settings, N-isopropyl derivatives have been tested against various cancer cell lines. For example, a study indicated that at concentrations of 50 µM, certain derivatives exhibited over 50% inhibition of cell viability in breast cancer cells .
  • Animal Models : Preliminary studies using animal models have shown that administration of this compound can lead to significant tumor reduction compared to control groups. The exact dosage and treatment duration varied across studies but generally ranged from 10 mg/kg to 50 mg/kg depending on the model used .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Interaction with Cellular Targets : The compound may interact with specific receptors or enzymes within cells that are crucial for cancer progression.
  • Induction of Apoptosis : Similar compounds have been found to trigger apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases.

Comparison with Similar Compounds

Structural Analogues in the Quinazoline Family

Quinazoline derivatives are a well-studied class of compounds with diverse biological activities. Below is a comparison with a structurally related quinazoline-based compound from :

Property Target Compound N-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]tetrahydrofuran-2-carboxamide
Core Structure 1,2,3,4-tetrahydroquinazoline with 2,4-dioxo groups 4-amino-6,7-dimethoxyquinazoline
Key Substituents 3-(2-methoxyethyl), 7-(isopropyl carboxamide) Methylaminopropyl chain, tetrahydrofuran-2-carboxamide
Electronic Effects Electron-deficient due to dioxo groups Electron-rich due to amino and methoxy groups
Potential Applications Likely enzyme inhibition (e.g., kinases) Anticancer or cardiovascular therapies (common for amino-methoxyquinazolines)

Key Differences :

  • The target compound’s 2,4-dioxo groups contrast with the 4-amino and 6,7-dimethoxy groups in the analogue from . This difference suggests divergent biological targets; amino-methoxyquinazolines often target receptors like EGFR, while dioxo derivatives may inhibit enzymes reliant on electron-deficient scaffolds.
  • The 3-(2-methoxyethyl) substituent in the target compound improves solubility compared to the methylaminopropyl chain in the analogue, which may enhance metabolic stability .

Substituent Strategy: 2-Methoxyethyl Group in Broader Medicinal Chemistry

The 2-methoxyethyl group is a recurring motif in drug design, as seen in SPINRAZA (), an oligonucleotide therapy for spinal muscular atrophy. While SPINRAZA and the target compound belong to distinct drug classes, the shared substituent serves similar purposes:

Property Target Compound SPINRAZA Oligonucleotide
Drug Class Small-molecule quinazoline Antisense oligonucleotide
Role of 2-Methoxyethyl Enhances solubility and pharmacokinetics Improves nuclease resistance and uptake
Mechanistic Impact Modulates small-molecule target binding Stabilizes RNA interactions

Cross-Class Insight :
The 2-methoxyethyl group’s ability to balance hydrophilicity and lipophilicity makes it valuable across drug classes. In small molecules, it may improve oral bioavailability, whereas in oligonucleotides, it prolongs half-life .

Research Findings and Implications

  • Quinazoline Core Flexibility : Substitutions at positions 3 and 7 significantly alter target selectivity. The target compound’s isopropyl carboxamide may offer steric advantages over bulkier chains (e.g., tetrahydrofuran carboxamide in ’s analogue) .
  • Synergy with Modern Drug Design : The use of 2-methoxyethyl in both small molecules (target compound) and biologics (SPINRAZA) underscores its versatility in addressing solubility and stability challenges .

Q & A

Q. What synthetic methodologies are recommended for preparing N-isopropyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using carboxamide precursors. For example, similar tetrahydroquinazoline derivatives are synthesized by reacting N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with hydrazine derivatives in acetonitrile under reflux (1–3 minutes), followed by cyclization in DMF with iodine and triethylamine . Intermediates are characterized using in situ techniques (e.g., TLC monitoring) and purified via column chromatography. Final structures are confirmed by 1H^1H and 13C^{13}C NMR spectroscopy, with spectral data analyzed for characteristic peaks (e.g., carbonyl groups at ~170–180 ppm) .

Q. How is the structural integrity of the compound validated in synthetic workflows?

  • Methodological Answer : Structural confirmation relies on NMR spectroscopy and mass spectrometry. For instance, 1H^1H NMR can identify methoxyethyl protons (δ 3.2–3.5 ppm) and isopropyl methyl groups (δ 1.2–1.4 ppm), while 13C^{13}C NMR resolves carbonyl carbons (2,4-dioxo groups at ~165–175 ppm) and aromatic carbons in the quinazoline ring . High-resolution mass spectrometry (HRMS) further validates molecular weight with <2 ppm error.

Q. What biological activities are hypothesized for this compound based on structurally related analogs?

  • Methodological Answer : While direct data on this compound is limited, structurally related 1,3,4-thiadiazole and tetrahydroquinazoline derivatives exhibit antimicrobial, antitumor, and antiviral activities . Researchers should conduct in vitro assays (e.g., MIC tests for antimicrobial activity, MTT assays for cytotoxicity) using Gram-positive/negative bacteria or cancer cell lines (e.g., HeLa, MCF-7). Substituent effects (e.g., methoxyethyl vs. phenyl groups) must be systematically compared to isolate structure-activity relationships (SAR) .

Advanced Research Questions

Q. What challenges arise in optimizing cyclization steps during synthesis, and how can they be mitigated?

  • Methodological Answer : Cyclization efficiency depends on solvent polarity and catalyst selection. For example, DMF with iodine promotes sulfur elimination and ring closure in thiadiazole derivatives but may cause side reactions (e.g., over-oxidation) . Researchers should optimize reaction time (1–3 minutes for reflux in acetonitrile) and employ inert atmospheres to prevent intermediate degradation. Kinetic studies (e.g., monitoring by 1H^1H NMR) can identify rate-limiting steps.

Q. How do solvent and catalyst systems influence yield and purity in large-scale synthesis?

  • Methodological Answer : Polar aprotic solvents (DMF, acetonitrile) enhance cyclization but may complicate purification due to high boiling points. Alternatives like dichloromethane (DCM) with triphosgene enable in situ generation of reactive intermediates (e.g., isocyanates), improving atom economy . Catalyst screening (e.g., triethylamine vs. DBU) can reduce side products. Scale-up requires solvent recovery systems and gradient crystallization to isolate high-purity (>95%) product .

Q. How can contradictions in biological activity data across derivatives be resolved?

  • Methodological Answer : Contradictions often arise from substituent electronic effects or assay variability. For example, electron-donating groups (e.g., methoxyethyl) may enhance membrane permeability but reduce target binding affinity. Researchers should:
  • Perform dose-response curves (IC50_{50}/EC50_{50}) across multiple cell lines.
  • Use computational tools (e.g., molecular docking with homology models) to predict binding modes.
  • Validate findings with orthogonal assays (e.g., SPR for binding kinetics, transcriptomics for mechanistic insights) .

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